Permethrin-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Permethrin-d9 is a deuterated form of permethrin, a synthetic pyrethroid insecticide. It is primarily used as an internal standard for the quantification of permethrin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Permethrin-d9 is synthesized by incorporating deuterium atoms into the permethrin molecule. The synthesis involves the esterification of 3-phenoxybenzyl alcohol-d9 with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid . The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is formulated as a solution in acetonitrile for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Permethrin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Permethrin-d9 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:
Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of permethrin and related compounds.
Biology: Employed in studies involving the metabolism and degradation of permethrin in biological systems.
Industry: Applied in quality control and regulatory compliance testing of permethrin-containing products.
Mechanism of Action
Permethrin-d9, like permethrin, acts on the nervous system of insects by disrupting the sodium channel current. This disruption leads to delayed repolarization and paralysis of the pests . The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses . The deuterium atoms in this compound do not alter its mechanism of action but provide a means to track and quantify the compound in various studies.
Comparison with Similar Compounds
Similar Compounds
Permethrin: The non-deuterated form of permethrin-d9, widely used as an insecticide.
Pyrethrum: A natural insecticide derived from chrysanthemum flowers.
D-phenothrin: Another synthetic pyrethroid used in similar applications.
Uniqueness of Permethrin-d9
Permethrin-d9 is unique due to its deuterium atoms, which provide stability and a distinguishable mass for analytical purposes. This makes it an ideal internal standard for the quantification of permethrin in various matrices . Unlike natural pyrethrum, this compound is a synthetic compound, offering consistent quality and performance in research applications .
Properties
Molecular Formula |
C21H20Cl2O3 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
RLLPVAHGXHCWKJ-MFPZSLDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.